molecular formula C14H12ClNO3 B1466395 Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate CAS No. 1298047-68-3

Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate

Cat. No. B1466395
CAS RN: 1298047-68-3
M. Wt: 277.7 g/mol
InChI Key: JKDOIIHTLWDUNO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate is 1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Pharmacological Research

Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate: has been identified as a potential pharmacophore for the substrate selective inhibition of linoleate oxygenase activity of ALOX15 . This enzyme is involved in lipid peroxidation and plays a variable role in different cancer and inflammation models. The compound’s ability to inhibit ALOX15 could be leveraged in the development of new anti-inflammatory and anticancer drugs.

Enzyme Inhibition Studies

The compound’s structure allows it to fit into the substrate-binding pocket of certain enzymes, altering their activity. This characteristic can be utilized in enzyme inhibition studies to understand the allosteric regulation of enzymes and to design inhibitors that can modulate enzyme activity for therapeutic purposes .

Molecular Docking and Dynamics

Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate: can be used in in silico docking studies and molecular dynamics simulations. These studies help in understanding the interaction between the compound and target proteins, which is crucial for drug design and discovery processes .

Bioactive Lipid Research

As a part of bioactive lipid research, this compound can be studied for its effects on lipid signaling pathways. Since bioactive lipids are involved in various physiological processes and diseases, understanding the compound’s role could lead to significant breakthroughs in medical science .

Cancer Treatment

The compound’s potential to inhibit specific enzymes involved in cancer progression makes it a candidate for further research in cancer treatment. Its efficacy and safety profile can be evaluated through preclinical and clinical trials to determine its viability as an anticancer agent .

Anti-inflammatory Applications

Due to its inhibitory action on ALOX15, an enzyme associated with inflammatory processes, Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate could be explored as a lead compound for the development of new anti-inflammatory medications .

properties

IUPAC Name

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDOIIHTLWDUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate

Synthesis routes and methods

Procedure details

6.5 g of 3-chloro-4-methoxyphenylboronic acid, 5.0 g of methyl 5-bromonicotinate, 1.3 g of tetrakis(triphenylphosphine)palladium(0), and 22.6 g of Cs2CO3 were stirred in 325 ml of DMF and 65 ml of water for 3 h at 45° C. The reaction mixture was then poured into 750 ml of water and extracted three times using 300 ml of EA each. The combined organic layers were then washed twice using 150 ml of water each. The organic layer was then dried using MgSO4 and evaporated. Chromatography on silica gel using EA/HEP (gradient) yielded 2.4 g of the title compound, colorless oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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